(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal

Descripción general

Descripción

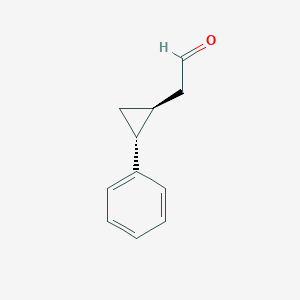

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal is a chemical compound with the molecular formula C11H12O. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by a cyclopropyl group attached to a phenyl ring and an ethanal group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The resulting cyclopropane derivative is then subjected to oxidation to form the ethanal group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal undergoes various chemical reactions, including:

Oxidation: The ethanal group can be oxidized to form a carboxylic acid.

Reduction: The ethanal group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(2-Phenylcyclopropyl)acetic acid.

Reduction: Formation of 2-(2-Phenylcyclopropyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal

The synthesis of trans-2-phenylcyclopropylamine can be achieved through several methods, with notable improvements in yield and purity reported in recent studies. The conventional method involves the reaction of styrene with diazoethylacetate to produce 2-phenylcyclopropyl ethylcarboxylate, which is subsequently converted into trans-2-phenylcyclopropanecarboxylic acid. This acid undergoes further transformations to yield the desired amine .

An improved synthesis method has been developed that enhances the yield of the trans isomer while minimizing cis impurities. This process utilizes sodium ethoxide for isomerization and hydrolysis, leading to a more efficient production of the trans compound .

Antidepressant Properties

Trans-2-phenylcyclopropylamine has been recognized for its antidepressant effects, primarily attributed to its role as a monoamine oxidase inhibitor (MAOI). The compound exhibits low micromolar inhibition of both MAO A and MAO B enzymes, with a notable selectivity for MAO A when electron-withdrawing substituents are present . This selectivity is crucial as it allows for modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are often dysregulated in depressive disorders.

Clinical Trials

Recent clinical trials have investigated the efficacy of trans-2-phenylcyclopropylamine in treating major depressive disorder (MDD). Results indicated that patients receiving the (-)-enantiomer experienced significant improvements in depressive symptoms with fewer side effects compared to traditional antidepressants .

Comparative Studies

Comparative studies have highlighted differences in pharmacological profiles between the enantiomers of trans-2-phenylcyclopropylamine. The (+)-enantiomer demonstrated a higher potency in inhibiting MAO activity but was associated with greater side effects such as hypertensive crises when dietary tyramine was consumed . In contrast, the (-)-enantiomer provided comparable therapeutic benefits with a better safety profile.

Data Table: Summary of Key Findings

| Property/Aspect | (+)-trans-2-Phenylcyclopropylamine | (-)-trans-2-Phenylcyclopropylamine |

|---|---|---|

| MAO A Inhibition | High potency | Moderate potency |

| MAO B Inhibition | Moderate potency | Low potency |

| Side Effects | Higher incidence | Lower incidence |

| Therapeutic Use | Antidepressant | Antidepressant |

Mecanismo De Acción

The mechanism of action of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal involves its interaction with specific molecular targets. The ethanal group can form covalent bonds with nucleophiles, leading to the formation of adducts. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylcyclopropylamine: Similar structure but with an amine group instead of an ethanal group.

2-Phenylcyclopropylmethanol: Similar structure but with a hydroxyl group instead of an ethanal group.

2-Phenylcyclopropylacetic acid: Similar structure but with a carboxylic acid group instead of an ethanal group.

Uniqueness

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal is unique due to its combination of a cyclopropyl group, phenyl ring, and ethanal group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.

Actividad Biológica

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal, also known as trans-2-phenylcyclopropanecarboxaldehyde, is an organic compound characterized by its cyclopropane ring structure with a phenyl substituent. Its molecular formula is CHO. The trans configuration of the cyclopropane ring significantly influences its chemical reactivity and biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly as a precursor for synthesizing biologically active derivatives.

The unique structural properties of this compound lend themselves to various applications in medicinal chemistry. The compound's cyclopropane ring contributes to its distinct chemical behavior, making it a valuable scaffold for drug development.

Biological Activity

Research has demonstrated that derivatives of this compound exhibit significant biological activity, particularly in relation to serotonin receptors and monoamine oxidase (MAO) inhibition.

1. Serotonin Receptor Agonism

Studies indicate that compounds derived from this aldehyde can act as potent agonists at the 5-HT receptor, with notable selectivity against the 5-HT and 5-HT receptors. For instance, a specific derivative, (+)-22a, has been identified as a highly selective 5-HT receptor agonist, demonstrating potential therapeutic applications in mood disorders and obesity management.

2. Monoamine Oxidase Inhibition

The compound also shows promise as an inhibitor of monoamine oxidase (MAO). The mechanism involves the formation of iminium ions that interact with the enzyme's active site, leading to irreversible inhibition. This property is particularly relevant for developing antidepressants and treatments for neurological disorders .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on MAO Inhibition : A study highlighted the effectiveness of trans-2-phenylcyclopropylamine (a derivative) as a MAO inhibitor, showing that (+)-trans-2-phenylcyclopropylamine has a potency 15 to 20 times greater than its (-)-enantiomer . This differential potency underscores the importance of stereochemistry in drug design.

- Serotonin Receptor Activity : Another research article detailed how derivatives of trans-2-(2-phenylcyclopropyl)ethanal were synthesized and evaluated for their activity at serotonin receptors, confirming their potential utility in treating psychiatric conditions .

Comparative Analysis

To provide further insight into the biological activity of related compounds, the following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| cis-2-(2-Phenylcyclopropyl)ethanal | Cis configuration alters reactivity | Different biological activity compared to trans |

| trans-2-(1-Naphthyl)cyclopropanecarboxaldehyde | Contains a naphthyl group | Potentially different pharmacological profiles |

| trans-3-(2-Phenylethyl)cyclobutanecarboxaldehyde | Cyclobutane instead of cyclopropane | May exhibit different steric effects |

This table illustrates the diversity within this chemical class while emphasizing the unique attributes of this compound regarding its stereochemistry and biological activity.

Propiedades

IUPAC Name |

2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQVIHAEPCRQEB-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.